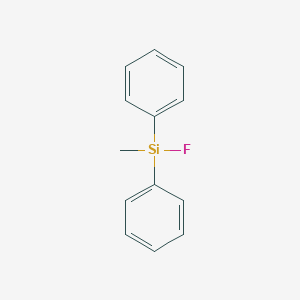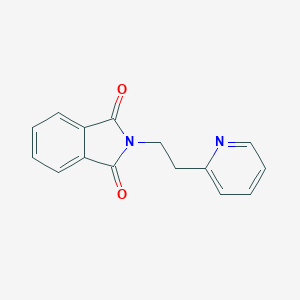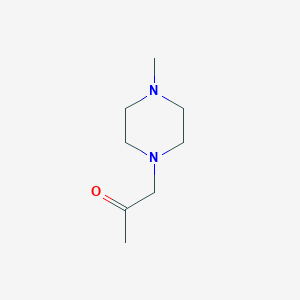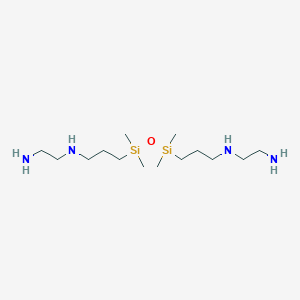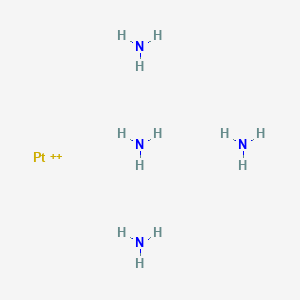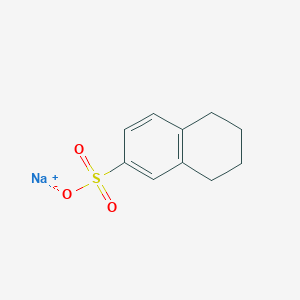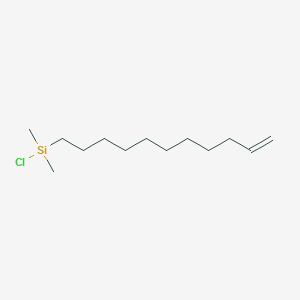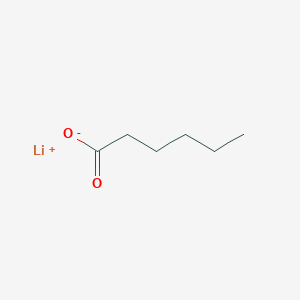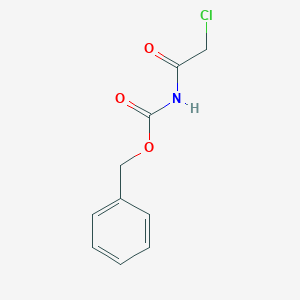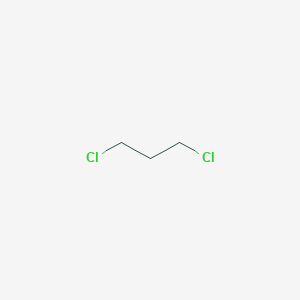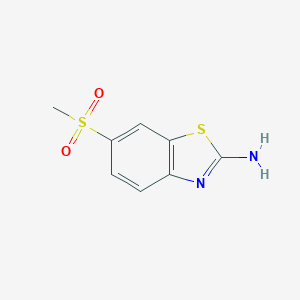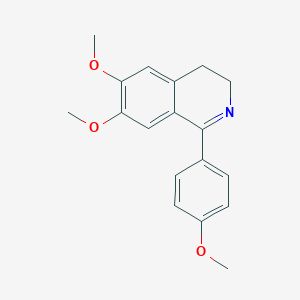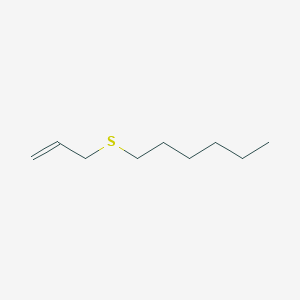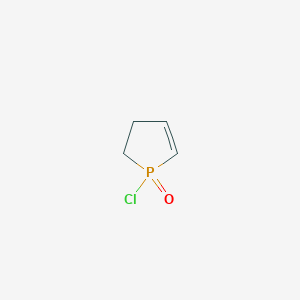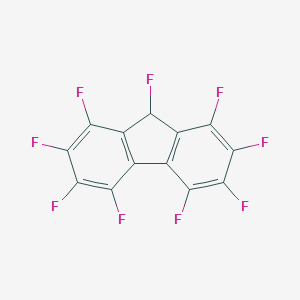
1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene, also known as perfluorofluorene, is a fluorinated organic compound that has gained significant attention in the scientific community due to its unique properties. It is a colorless, odorless, and non-toxic compound that is highly stable and resistant to chemical reactions.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene is not well understood. However, it is believed that its unique fluorinated structure contributes to its stability and resistance to chemical reactions. It has been suggested that the fluorine atoms in the compound may interact with other molecules through van der Waals forces, hydrogen bonding, and electrostatic interactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene has several advantages for lab experiments. It is a highly stable and resistant compound that can be easily synthesized through various methods. Additionally, its unique fluorinated structure makes it a useful building block for the synthesis of other fluorinated compounds. However, its limited solubility in common solvents can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for the research of 1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene. One potential direction is the investigation of its use as a fluorescent probe in biological imaging. Additionally, further research could be conducted on its potential use in organic photovoltaics and as a lubricant in microelectromechanical systems. Finally, the synthesis of new fluorinated compounds using 1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene as a building block could also be an area of future research.
Conclusion
1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene is a unique fluorinated compound that has gained significant attention in the scientific community due to its stability and resistance to chemical reactions. It has a wide range of scientific research applications, including the synthesis of various fluorinated compounds, NMR spectroscopy, biological imaging, organic photovoltaics, and lubrication in microelectromechanical systems. While its mechanism of action and biochemical and physiological effects are not well understood, it is a low-toxicity compound that has several advantages for lab experiments. Future research directions include investigating its use as a fluorescent probe in biological imaging, its potential use in organic photovoltaics and as a lubricant in microelectromechanical systems, and the synthesis of new fluorinated compounds using 1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene as a building block.
Synthesemethoden
The synthesis of 1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene can be achieved through various methods, including direct fluorination, electrochemical fluorination, and photochemical fluorination. Direct fluorination involves the reaction of fluorene with fluorine gas in the presence of a catalyst. Electrochemical fluorination involves the electrolysis of fluorene in a solution containing a fluorine-containing electrolyte. Photochemical fluorination involves the irradiation of fluorene with ultraviolet light in the presence of a fluorine-containing gas.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene has a wide range of scientific research applications. It has been used as a building block for the synthesis of various fluorinated compounds, including liquid crystals, polymers, and OLED materials. It has also been used as a fluorinated probe in NMR spectroscopy and as a fluorescent probe in biological imaging. Additionally, 1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene has been investigated for its potential use in organic photovoltaics and as a lubricant in microelectromechanical systems.
Eigenschaften
CAS-Nummer |
19113-94-1 |
|---|---|
Produktname |
1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene |
Molekularformel |
C13HF9 |
Molekulargewicht |
328.13 g/mol |
IUPAC-Name |
1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene |
InChI |
InChI=1S/C13HF9/c14-5-3-1(6(15)10(19)12(21)8(3)17)2-4(5)9(18)13(22)11(20)7(2)16/h5H |
InChI-Schlüssel |
CNHYOPDONFWHBL-UHFFFAOYSA-N |
SMILES |
C1(C2=C(C3=C1C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F)F |
Kanonische SMILES |
C1(C2=C(C3=C1C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



